molecular formula C6H10F3NO2 B3050350 5,5,5-Trifluoro-l-leucine CAS No. 25367-71-9

5,5,5-Trifluoro-l-leucine

Cat. No.: B3050350
CAS No.: 25367-71-9
M. Wt: 185.14 g/mol
InChI Key: XFGVJLGVINCWDP-BKLSDQPFSA-N
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Description

5,5,5-Trifluoro-l-leucine: is a fluorinated analog of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms in the methyl group of leucine with fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-l-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-l-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of leucine, which can be further utilized in peptide synthesis and other applications .

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-DL-leucine
  • 3,3,3-Trifluoro-DL-alanine
  • 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
  • 3-Fluoro-DL-valine

Comparison: 5,5,5-Trifluoro-l-leucine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct properties compared to other fluorinated amino acids. For example, 4,4,4,4′,4′,4′-Hexafluoro-DL-valine has six fluorine atoms, leading to different steric and electronic effects. The specific substitution pattern in this compound makes it particularly useful for enhancing the stability and function of peptides .

Properties

IUPAC Name

(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVJLGVINCWDP-BKLSDQPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276541
Record name 5,5,5-trifluoro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25367-71-9
Record name 5,5,5-trifluoro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,5-Trifluoro-l-leucine
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5,5,5-Trifluoro-l-leucine
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5,5,5-Trifluoro-l-leucine
Reactant of Route 4
5,5,5-Trifluoro-l-leucine
Reactant of Route 5
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Reactant of Route 6
5,5,5-Trifluoro-l-leucine

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